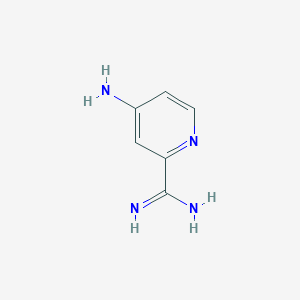

4-Aminopyridine-2-carboximidamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N4 |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

4-aminopyridine-2-carboximidamide |

InChI |

InChI=1S/C6H8N4/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H2,7,10)(H3,8,9) |

InChI Key |

VHDNEOWUSNNQSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1N)C(=N)N |

Origin of Product |

United States |

Chemical Reactivity and Strategic Derivatization of 4 Aminopyridine 2 Carboximidamide

Reactivity Profiling of the 4-Aminopyridine (B3432731) Moiety

The 4-aminopyridine scaffold is a versatile platform for chemical modification, with its reactivity governed by the interplay of the pyridine (B92270) ring and the amino substituent. The nitrogen atom in the pyridine ring and the exocyclic amino group are both nucleophilic centers, susceptible to reaction with electrophiles.

The pyridine nitrogen can undergo protonation and alkylation. Reactions with halogens and interhalogens, such as iodine monochloride (ICl) and iodine monobromide (IBr), have been shown to yield charge-transfer complexes and ionic species. researchgate.net For instance, the reaction of 4-aminopyridine with ICl can produce both a charge-transfer complex and an ionic species where an iodonium (B1229267) ion is trapped between two 4-aminopyridine rings. researchgate.net Similarly, reaction with bromine can lead to protonation of the pyridine nitrogen followed by a bromination-dimerization process. researchgate.net

The amino group at the 4-position can be acylated to form amides. This has been a common strategy in the development of various derivatives with potential therapeutic applications. nih.govnih.gov For example, new anilide and imide derivatives of 4-aminopyridine have been synthesized and evaluated for their effects on learning and memory. nih.gov

Furthermore, the pyridine ring itself can undergo functionalization. While direct electrophilic substitution is often challenging due to the electron-withdrawing nature of the nitrogen atom, methods for the 4-selective functionalization of the pyridine ring have been developed. digitellinc.com These often involve the use of a strong base to deprotonate a C-H bond, allowing for the introduction of various substituents. digitellinc.com

Intrinsic Reactivity of the 2-Carboximidamide Functional Group

The amidine group can also participate in various chemical transformations. It can be hydrolyzed to the corresponding carboxamide, although this typically requires harsh conditions. The nitrogen atoms of the amidine can be alkylated or acylated, providing another avenue for derivatization.

Site-Selective Functionalization and Scaffold Modification

A key challenge and opportunity in the derivatization of 4-aminopyridine-2-carboximidamide lies in achieving site-selectivity. The presence of multiple reactive sites—the pyridine nitrogen, the 4-amino group, and the 2-carboximidamide group—necessitates careful control of reaction conditions to modify a specific position without affecting the others.

Protecting group strategies are often employed to achieve site-selectivity. For instance, the 4-amino group can be protected, often as an amide, to direct reactions towards the pyridine ring or the carboximidamide group. Subsequently, the protecting group can be removed to reveal the free amino group.

Lead optimization efforts in drug discovery have showcased the importance of scaffold modification. For example, in the development of TYK2 inhibitors, a 4-aminopyridine benzamide (B126) scaffold was optimized through structure-based design to improve potency and selectivity. nih.govacs.org This involved modifications at various positions of the pyridine ring and the benzamide moiety. nih.gov Similarly, the synthesis of 2,4-disubstituted pyridine derivatives has been explored for their activity against tubercle bacilli. nih.gov

Design and Synthesis of Conformationally Constrained Analogues

The design and synthesis of conformationally constrained analogues is a powerful strategy to enhance the potency and selectivity of bioactive molecules by reducing the entropic penalty upon binding to a biological target. For the 4-aminopyridine scaffold, this can be achieved by introducing rigidifying elements or by cyclization strategies.

One approach involves the creation of bicyclic or polycyclic structures that incorporate the 4-aminopyridine core. This can lock the molecule into a specific conformation that is presumed to be the bioactive conformation. The synthesis of such constrained analogues often requires multi-step synthetic sequences and careful planning of the cyclization strategy.

Biorelevant Linker Chemistry and Conjugation Strategies

The conjugation of this compound and its derivatives to other molecules, such as biomolecules or pharmacokinetic modifiers, is a valuable strategy to improve their therapeutic potential. This is often achieved through the use of biorelevant linkers.

Linker chemistry plays a crucial role in determining the properties of the resulting conjugate. The linker should be stable under physiological conditions but may be designed to be cleavable at the target site. Common linkers include polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic profiles, as well as cleavable linkers that respond to specific enzymes or the reductive environment of the cell.

Conjugation strategies often target the functional groups of the 4-aminopyridine moiety. The 4-amino group is a common site for conjugation, for example, through the formation of an amide bond with a carboxylic acid-containing linker. nih.gov Studies have shown that conjugation of amino acids to a 2-aminopyridine (B139424) scaffold can enhance potency and other drug-like properties. nih.gov

Enzyme-based labeling strategies are also emerging as powerful tools for site-specific protein modification and could be adapted for the conjugation of small molecules like 4-aminopyridine derivatives. mdpi.com These methods offer high specificity and can be performed under mild conditions. mdpi.com

Structure Activity Relationship Sar and Advanced Computational Studies of 4 Aminopyridine 2 Carboximidamide Derivatives

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-Aminopyridine-2-carboximidamide derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent fragments. A thorough SAR analysis is crucial to deciphering these relationships and guiding the design of more potent and selective compounds.

Critical Roles of the Carboximidamide Moiety in Ligand-Target Interactions

The carboximidamide group, a bioisostere of the carboxylic acid and carboxamide functionalities, plays a pivotal role in molecular recognition. This group contains both hydrogen bond donors (the NH2 group) and a hydrogen bond acceptor (the imine nitrogen), allowing for multiple points of interaction with a biological target nih.gov. The basic nature of the amidine group means it is often protonated at physiological pH, enabling strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in a binding pocket nih.gov. The resonance stabilization of the protonated amidinium cation further enhances its ability to form strong, directional hydrogen bonds. In various drug candidates, the amidine functionality has been shown to be crucial for potent antimicrobial activity by facilitating strong binding to bacterial cell wall components nih.gov.

Impact of Linker Length, Rigidity, and Peripheral Substituents on Activity Profiles

The nature of any linker connecting the this compound core to peripheral substituents, as well as the properties of these substituents themselves, are critical determinants of biological activity. The length and flexibility of a linker can influence the ability of the molecule to adopt an optimal conformation for binding. A rigid linker may pre-organize the molecule into a favorable binding conformation, reducing the entropic penalty upon binding, while a flexible linker may allow for induced-fit interactions with the target.

Peripheral substituents can modulate the physicochemical properties of the molecule, such as lipophilicity, solubility, and metabolic stability. For example, the addition of lipophilic groups can enhance membrane permeability and access to intracellular targets, while polar groups can improve aqueous solubility. Furthermore, substituents can make additional contacts with the target protein, potentially increasing affinity and selectivity. Structure-activity relationship studies on related compounds have shown that even small changes in peripheral substituents can lead to significant differences in biological activity mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further elucidate the complex relationships between the structure of this compound derivatives and their biological activity, Quantitative Structure-Activity Relationship (QSAR) modeling will be employed. QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their observed biological activities.

By calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties), it is possible to build predictive models. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity nih.gov. Such models, once validated, can be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts and accelerating the drug discovery process. Numerous QSAR studies on aminopyridine and carboxamide derivatives have successfully guided the design of more potent inhibitors for various targets nih.govnih.govjmchemsci.com.

Table 1: Representative QSAR Model Parameters for Aminopyridine Derivatives

| Model Type | Target | r² (Training Set) | q² (Cross-validation) | Predictive r² (Test Set) | Key Descriptors | Reference |

| CoMFA | JNK-1 | 0.988 | 0.585 | Not Reported | Steric and Electrostatic Fields | nih.gov |

| MLR | c-Met Kinase | 0.90 | 0.85 | 0.88 | Topological, Electronic | nih.gov |

| ANN | c-Met Kinase | 0.92 | 0.88 | 0.91 | Constitutional, Geometrical | nih.gov |

This table is for illustrative purposes and shows the types of data that would be generated from QSAR studies on related compounds.

Computational Chemistry and Molecular Modeling Approaches

To gain a deeper, atomistic understanding of how this compound derivatives interact with their biological targets, a range of computational chemistry and molecular modeling techniques will be utilized.

Molecular docking simulations will be performed to predict the preferred binding poses of these derivatives within the active site of a target protein. These simulations can identify key amino acid residues involved in binding and reveal the specific hydrogen bonds, ionic interactions, and hydrophobic contacts that stabilize the ligand-receptor complex mdpi.comresearchgate.net.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose, the role of solvent molecules, and any conformational changes that may occur upon ligand binding. These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design of novel this compound derivatives with enhanced therapeutic properties.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This technique is instrumental in understanding the binding modes of this compound derivatives with their biological targets, such as enzymes or receptors.

While specific docking studies on this compound are not extensively published, research on related aminopyridine structures provides a framework for how such analyses would proceed. For instance, molecular docking studies on various aminopyridines targeting voltage-dependent K+ channels have successfully identified key binding sites. nih.gov These studies revealed that aminopyridine compounds typically bind within the channel pore, forming hydrogen bonds with the carboxylic oxygens of specific amino acid residues like Thr107 and Ala111 in the KcsA K+ channel model. nih.gov

For this compound, its crystal structure reveals a nearly planar arrangement of its non-hydrogen atoms and a capacity for extensive hydrogen bonding. nih.gov A hypothetical docking study would leverage this structural information. The molecule's amino groups and the carboximidamide moiety are prime candidates for forming hydrogen bonds with amino acid residues in a target's active site. Docking simulations could predict:

The precise orientation of the derivative within the binding pocket.

Key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the ligand-target complex.

The binding energy, providing an estimate of the affinity of the derivative for the target.

These predictions are crucial for structure-based drug design, allowing chemists to modify the scaffold to enhance binding affinity and selectivity.

Table 1: Hypothetical Key Interactions for this compound in a Target Binding Site

| Functional Group of Ligand | Potential Interacting Residue Type in Target | Type of Interaction |

| 4-Amino Group | Aspartate, Glutamate | Hydrogen Bond (Donor) |

| Pyridine (B92270) Nitrogen | Serine, Threonine | Hydrogen Bond (Acceptor) |

| Carboximidamide NH/NH2 | Carbonyl backbone, Aspartate | Hydrogen Bond (Donor) |

| Imine Nitrogen | Arginine, Lysine | Hydrogen Bond (Acceptor) |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations provide insights into the dynamic nature of molecules and their interactions over time. This method is particularly useful for understanding the conformational flexibility of this compound derivatives and the influence of the surrounding solvent environment on their behavior.

MD simulations on related 4-aminopyridine (B3432731) semicarbazones have been used to calculate binding free energies and confirm stable interactions within the active site of acetylcholinesterase. nih.gov These simulations, often performed after initial docking, can validate the stability of the predicted binding pose and reveal dynamic changes that are not apparent in a static model. nih.govnih.gov

For this compound, MD simulations could explore:

Conformational Stability: The nearly planar structure observed in its crystal form might exhibit flexibility in a dynamic biological environment. nih.gov MD can track torsional angles and reveal preferred conformations in solution or when bound to a target.

Solvent Effects: The simulation explicitly includes water molecules, allowing for the study of how they interact with the compound. This is vital for understanding solubility and the role of water in mediating ligand-target binding. The hydrogen-bonding capabilities of the molecule suggest that water could play a significant role in its interaction profile. nih.gov

Binding Free Energy Calculation: Techniques like Molecular Mechanics-Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

These dynamic insights are critical for a comprehensive understanding of how a derivative behaves in a physiological context, moving beyond the static picture provided by docking.

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reaction Pathways

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules in detail. These methods provide a fundamental understanding of a compound's reactivity, electrostatic potential, and other electronic properties that govern its interactions.

While specific DFT studies on this compound are not prominent in the literature, the methodology has been applied to similar heterocyclic systems to optimize structures and correlate calculated parameters with experimental data. researchgate.net For this compound, DFT calculations could be used to:

Determine Atomic Charges: Precisely calculate the partial charges on each atom, which is crucial for understanding electrostatic interactions in docking and MD simulations. nih.gov

Map Molecular Electrostatic Potential (MEP): Visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This map helps predict where the molecule is likely to engage in hydrogen bonding or other electrostatic interactions. researchgate.net

Analyze Frontier Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

Model Reaction Pathways: For derivatives that may act as covalent inhibitors, QM methods can model the reaction mechanism with the target protein, calculating activation energies and transition state geometries.

These electronic-level details are essential for explaining the underlying physics of drug-target interactions and for designing derivatives with tailored electronic properties.

Cheminformatics and Data Mining for High-Throughput Analysis of Derivative Libraries

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. In drug discovery, it is used to perform high-throughput analysis of virtual or synthesized compound libraries to identify promising candidates and understand structure-activity relationships (SAR) on a large scale.

For this compound, a cheminformatics approach would involve several steps:

Library Design: Creating a virtual library of derivatives by systematically modifying the core scaffold. Substituents could be varied at different positions on the pyridine ring or the carboximidamide group.

Descriptor Calculation: For each molecule in the library, a set of numerical descriptors representing its physicochemical, topological, and electronic properties would be calculated.

High-Throughput Screening (Virtual): The library could be screened against a biological target using rapid molecular docking methods.

QSAR Modeling: If experimental activity data is available for a subset of compounds, a Quantitative Structure-Activity Relationship (QSAR) model can be built. This model creates a mathematical relationship between the calculated descriptors and the biological activity, allowing for the prediction of activity for unsynthesized compounds. Studies on other carboxamide derivatives have successfully used QSAR to guide the design of new inhibitors. nih.gov

Data Mining and Visualization: Analyzing the screening and QSAR results to identify key structural features associated with high activity and good drug-like properties.

This high-throughput approach accelerates the discovery process by prioritizing the most promising derivatives for synthesis and experimental testing, saving time and resources.

No Information Found for this compound

Despite a comprehensive search of available scientific literature and databases, no information was found regarding the chemical compound “this compound” and its interaction with biological systems as outlined in the requested article structure.

Searches for the specific compound name, as well as broader searches for related chemical structures such as guanidinyl-pyridines and aminopyridine carboximidamides in the context of nitric oxide synthase (NOS) and potassium channel modulation, did not yield any relevant results.

The extensive body of available research focuses on the well-known compound 4-Aminopyridine , a potassium channel blocker used in the management of multiple sclerosis. There is also research on various derivatives of aminopyridine as inhibitors of nitric oxide synthase. However, the specific molecule, this compound, does not appear to be a subject of published scientific investigation within the scope of the requested topics.

Therefore, it is not possible to provide an article on the elucidation of its molecular mechanisms of interaction with biological systems, including its binding with NOS isoforms or its effects on voltage-gated potassium channels, as no data appears to be publicly available.

Elucidation of Molecular Mechanisms of Interaction with Biological Systems

Biophysical Characterization of Ion Channel Modulatory Mechanisms

Investigation of State-Dependent Binding (Open, Closed, Inactivated States)

The interaction of 4-aminopyridine (B3432731) with voltage-gated potassium (Kv) channels is highly dependent on the conformational state of the channel. Research has demonstrated that 4-AP can bind to channels in their open, closed, and, in some cases, inactivated states, with varying affinities and functional consequences.

Open State Binding:

A primary mechanism of action for 4-aminopyridine is the blockade of Kv channels in their open state. nih.govnih.gov This interaction occurs when the channel is activated by membrane depolarization. wikipedia.org It is proposed that 4-AP enters the channel from the intracellular side and physically occludes the pore, thereby preventing the efflux of potassium ions. nih.govnih.gov This open-channel block is a common feature observed across various Kv channel subtypes. For instance, in Kv1.5 channels, stimulation after exposure to 4-AP results in an initial "supernormal" current followed by a block during maintained depolarization, indicative of open-channel binding. Similarly, studies on Kv2.1 and Kv3.1 channels show that the rate of block by 4-AP is significantly accelerated when the channels are open.

Closed State Binding:

Evidence also points to the ability of 4-aminopyridine to bind to closed channels. In Kv1.5 channels, 4-AP can remain trapped within the channel even after it closes. The subsequent removal of the drug requires the channel to reopen upon depolarization. At higher concentrations, 4-AP has been shown to induce a block by binding to closing or non-conducting channels. Furthermore, recent computational models for the Shaker potassium channel suggest that 4-AP can stabilize the closed state by binding to a cavity formed between the S5 and S6 helices, which is only present in the closed conformation. wjpmr.com This binding prevents the channel from transitioning to the open state. wjpmr.com

Inactivated State Binding:

The relationship between 4-aminopyridine binding and channel inactivation is more complex and can be mutually exclusive. In Kv1.1 and Shaker B channels that lack fast inactivation, the presence of 4-AP slows the process of slow inactivation. wikipedia.org This suggests that the binding of 4-AP and the slow inactivation of the channel are competing processes. wikipedia.org The binding of 4-AP to its site may sterically or allosterically hinder the conformational changes required for slow inactivation.

The state-dependent binding of 4-aminopyridine to different Kv channels is summarized in the table below.

| Channel Subtype | Open State Binding | Closed State Binding | Inactivated State Interaction | Reference |

| Kv1.1 | Yes | - | Mutually exclusive with slow inactivation | wikipedia.org |

| Kv1.4 | Preferential | Less preferred | - | nih.gov |

| Kv1.5 | Yes | Yes (trapping) | - | |

| Kv2.1 | Yes | Trapping | - | |

| Kv3.1 | Yes | Trapping | - | |

| Kv4.2 | Less preferred | Preferential (rested state) | - | nih.gov |

| Shaker | Yes | Yes (stabilizes closed state) | Mutually exclusive with slow inactivation | wikipedia.orgwjpmr.com |

Role of Compound Ionization State and Intracellular Access in Channel Interaction

The effectiveness of 4-aminopyridine as a channel blocker is intrinsically linked to its ionization state and its ability to access its binding site within the channel pore.

Compound Ionization State:

4-aminopyridine is a weak base with a pKa of approximately 9.0. nih.gov This means that at physiological pH (around 7.4), a significant portion of the molecules will be in their protonated, cationic form. It is this ionized form that is believed to be the active species that binds to the channel. nih.gov Studies on Kv channels in lymphocytes have shown that the efficacy of the block is dependent on both internal and external pH, supporting the hypothesis that the compound acts from inside the cell in its ionized state. nih.gov

Intracellular Access:

The primary site of action for 4-aminopyridine is on the intracellular side of the channel. nih.gov For the compound to reach this site, it must first cross the cell membrane. The un-ionized, neutral form of 4-aminopyridine is more lipid-soluble and can more readily diffuse across the cell membrane. Once in the cytoplasm, it can re-equilibrate, and the protonated, active form can then enter the open channel pore from the intracellular side to exert its blocking effect. nih.gov This is supported by experiments showing that the blocking effect of 4-AP is much more pronounced when applied to the intracellular face of the membrane compared to the extracellular side. The trapping of 4-AP in closed channels further underscores the internal nature of its binding site. nih.gov

Advanced Analytical Techniques for Comprehensive Characterization and Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) of its ions with very high precision.

Electrospray Ionization (ESI-MS)

Electrospray Ionization is a soft ionization technique that is particularly well-suited for polar and ionizable molecules like 4-Aminopyridine-2-carboximidamide. In a typical ESI-MS experiment, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The analysis would be expected to yield a prominent ion corresponding to the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion would provide a precise mass, from which the molecular formula can be confidently deduced.

| Expected Ion | Theoretical Monoisotopic Mass (C₆H₉N₄⁺) |

| [M+H]⁺ | 137.0822 |

This table presents the theoretical exact mass for the protonated form of this compound. Experimental HRMS data would be compared against this value to confirm the elemental composition.

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS)

To ensure the purity of the analyte and to separate it from any potential impurities or starting materials from a synthesis, it is often coupled with liquid chromatography. LC-TOF-MS combines the separation power of HPLC with the high-speed and high-resolution mass analysis of a TOF detector. A patent for heterocyclic substituted trifluoromethyl pyrimidinones (B12756618) mentions the general use of LC-MS for purity and reaction monitoring, which is a standard application of this technique. carlroth.com For this compound, this would involve developing a suitable chromatographic method to obtain a sharp peak for the compound, with the corresponding high-resolution mass spectrum confirming its identity. Further fragmentation analysis (MS/MS) could be performed on the [M+H]⁺ ion to study its dissociation pathways, providing additional structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Conformational Analysis

NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms within a molecule. A full suite of NMR experiments would be required for the complete structural assignment of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the amino and carboximidamide groups. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) would be critical for assigning each proton to its specific position.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyridine-H3 | ~6.0-6.5 | Doublet (d) |

| Pyridine-H5 | ~7.0-7.5 | Doublet (d) |

| Pyridine-H6 | ~8.0-8.5 | Doublet (d) |

| 4-NH₂ | ~5.0-6.0 | Broad Singlet (br s) |

| C(NH)NH₂ | ~7.5-9.0 | Broad Singlets (br s) |

This table provides hypothetical ¹H NMR data based on known chemical shift ranges for similar pyridine structures. Actual experimental values are required for definitive assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of the carbon atoms are indicative of their electronic environment (e.g., aromatic, attached to nitrogen).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine-C2 | ~155-160 |

| Pyridine-C3 | ~105-110 |

| Pyridine-C4 | ~150-155 |

| Pyridine-C5 | ~110-115 |

| Pyridine-C6 | ~145-150 |

| Carboximidamide-C | ~160-165 |

This table provides hypothetical ¹³C NMR data based on known chemical shift ranges for pyridine and amidine functionalities. Experimental data is necessary for confirmation.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of 2D NMR experiments would be performed.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-coupled to each other, confirming the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons that bear protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. This can be useful for determining the preferred conformation of the molecule, for example, the orientation of the carboximidamide group relative to the pyridine ring.

Through the systematic application of these advanced analytical techniques, a complete and unambiguous structural and electronic characterization of this compound can be achieved, providing a solid foundation for any further investigation or application of this compound.

X-ray Crystallography for High-Resolution Structural Determination of Ligand-Target Complexes

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. In the context of medicinal chemistry, this technique is invaluable for visualizing the high-resolution structure of a ligand, such as a this compound derivative, bound to its biological target, typically a protein or a nucleic acid. This provides unparalleled insights into the molecular basis of therapeutic action and facilitates structure-based drug design.

The process involves growing a high-quality crystal of the ligand-target complex and then bombarding it with a focused beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which a detailed atomic model can be built.

While specific crystallographic data for this compound in a complex is not publicly available, the principles can be illustrated by examining the crystal structure of a related bis(acridine-4-carboxamide) derivative bound to a DNA duplex. In such a study, the asymmetric unit of the crystal was found to contain the DNA duplex with the intercalated acridine-4-carboxamide chromophore at each of its CG steps nih.gov. The remainder of each ligand molecule was observed to bind to a neighboring DNA molecule in a symmetry-related fashion, with the linker region threading through the minor grooves nih.gov. This structural information revealed crucial hydrogen bonding interactions between the ligand and the guanine (B1146940) bases of the DNA, providing a clear rationale for its binding mechanism nih.gov.

Table 1: Illustrative Crystallographic Data for a Ligand-DNA Complex

| Parameter | Value |

| Resolution | 1.7 Å |

| Space Group | P21 |

| Unit Cell Dimensions | a=X Å, b=Y Å, c=Z Å, α=90°, β=Y°, γ=90° |

| Key Interactions | Hydrogen bonds to guanine O6 and N7 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule and for obtaining a unique "molecular fingerprint." These techniques probe the vibrational motions of atoms within a molecule, which are specific to its structure and bonding.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of a molecule. These absorptions are particularly strong for polar bonds, such as C=O, N-H, and C-N.

Raman Spectroscopy , in contrast, involves the inelastic scattering of monochromatic light, typically from a laser. The resulting spectrum shows shifts in frequency that correspond to the molecular vibrations. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy.

For a molecule like this compound, IR and Raman spectroscopy would be expected to reveal characteristic bands for the amine (N-H stretching and bending), the pyridine ring (C=C and C=N stretching), and the carboximidamide group (C=N stretching and N-H bending). A detailed analysis of the vibrational spectra of related compounds, such as 4-amino-2,6-dichloropyridine, has been performed using density functional theory (DFT) calculations to assign the observed vibrational frequencies to specific molecular motions nih.gov.

Table 2: Representative Vibrational Frequencies for Aminopyridine Derivatives

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (Amine) | 3500-3300 | IR, Raman |

| C=N Stretch (Pyridine Ring) | 1650-1550 | IR, Raman |

| C=C Stretch (Pyridine Ring) | 1600-1450 | IR, Raman |

| N-H Bend (Amine) | 1640-1560 | IR |

| C=N Stretch (Carboximidamide) | 1680-1620 | IR, Raman |

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, which is invaluable for structural confirmation and for studying intermolecular interactions, such as hydrogen bonding.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying the components of a mixture. In the pharmaceutical industry, HPLC is extensively used to assess the purity of drug substances and to develop robust analytical methods for quality control.

For a polar compound like this compound, a reversed-phase HPLC method would typically be developed. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The development of a suitable HPLC method for aminopyridine derivatives often involves optimizing several parameters to achieve good peak shape and resolution. helixchrom.com Due to the basic nature of the amino group, tailing of the chromatographic peak can be an issue. This is often addressed by using a mobile phase with an acidic additive, such as formic acid or trifluoroacetic acid, to protonate the analyte and minimize interactions with residual silanol (B1196071) groups on the stationary phase. helixchrom.comresearchgate.net

A typical HPLC method for an aminopyridine derivative might utilize a C18 column with a mobile phase consisting of a gradient of acetonitrile in water with 0.1% formic acid. helixchrom.comhelixchrom.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

Table 3: Illustrative HPLC Method Parameters for Aminopyridine Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

The validation of an HPLC method involves demonstrating its specificity, linearity, accuracy, precision, and robustness to ensure that it is suitable for its intended purpose. This rigorous validation is a critical component of regulatory submissions for new drug candidates.

Emerging Research Directions and Applications in Chemical Biology

Development of 4-Aminopyridine-2-carboximidamide as Molecular Probes for Biological Pathways

The structural backbone of 4-aminopyridine (B3432731) has shown potential as a scaffold for creating molecular probes to investigate biological pathways. Unsubstituted pyridin-2-amine, a related compound, exhibits a high quantum yield, making it a promising candidate for fluorescent probe development. nih.govnih.gov The small size of such molecules is advantageous as it allows for easier integration into biological systems with minimal interference. nih.gov

Researchers have successfully synthesized a variety of fluorescent molecules based on the aminopyridine scaffold. nih.gov By modifying the substituents at various positions on the pyridine (B92270) ring, the structural diversity and optical properties of these compounds can be fine-tuned. researchgate.net For instance, the introduction of an azide (B81097) group to an aminopyridine scaffold can create a "smart" probe that is initially non-fluorescent. nih.govnih.gov This fluorescence is "switched on" only after a specific bioorthogonal "click" reaction with an alkyne, a process that has been demonstrated with bovine serum albumin (BSA). nih.govnih.govresearchgate.net This "click-and-probing" strategy minimizes background fluorescence, a common issue in bioimaging. nih.gov

These findings suggest that derivatives of this compound could be engineered to act as highly specific molecular probes. Such probes would enable researchers to visualize and track biological processes and pathways with high precision, offering valuable insights into cellular function and disease mechanisms.

Integration with Systems Chemical Biology and Chemoproteomics for Target Deconvolution

A significant challenge in drug discovery is the identification of the specific molecular targets of a compound, a process known as target deconvolution. ox.ac.ukresearchgate.net Systems chemical biology and chemoproteomics are powerful approaches that address this challenge by providing a comprehensive, unbiased view of a compound's interactions within the entire proteome. windows.net

Several advanced techniques are employed for target deconvolution:

Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding. ox.ac.uk A matrix-augmented pooling strategy (MAPS) has been developed to increase the throughput of TPP, allowing for the concurrent testing of multiple drugs across different cell lines. ox.ac.ukresearchgate.net

Capture Compound Mass Spectrometry (CCMS): This technology utilizes tri-functional small molecule probes to bind, capture, and isolate protein targets from their native environments, including cell lysates and living cells. windows.net Its high sensitivity allows for the detection of even weak or low-affinity interactions. windows.net

CRISPR/Cas9-based screening: This genetic approach can rapidly identify the targets of antibodies and other molecules by systematically knocking out genes and observing the effect on compound binding. nih.gov

The integration of this compound with these chemoproteomic strategies holds immense potential for elucidating its mechanism of action. By identifying its direct binding partners and off-targets, researchers can gain a deeper understanding of its biological effects and potential therapeutic applications. ox.ac.uk

Exploration in Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. Consequently, the modulation of PPIs has emerged as a key strategy in modern drug discovery.

While direct research on this compound's role in modulating PPIs is still emerging, the broader class of aminopyridines has shown promise in this area. For example, 4-aminopyridine (4-AP) is known to modulate neurotransmitter release by blocking potassium channels, thereby influencing neuronal network activity. nih.gov This suggests that aminopyridine derivatives can interact with protein complexes and influence their function.

Computational methods, such as network pharmacology, are increasingly used to identify key proteins within complex disease pathways through the analysis of PPI networks. nih.gov By applying these in silico approaches to this compound, researchers can predict its potential to interact with and modulate specific PPIs involved in disease, opening up new avenues for therapeutic intervention.

Potential in Biosensing and Fluorescent Probe Design

The development of novel biosensors and fluorescent probes is a rapidly advancing area of chemical biology. The aminopyridine scaffold is a promising platform for the design of such tools. nih.gov Unsubstituted pyridin-2-amine has a high quantum yield, a key characteristic for a fluorescent probe. nih.govnih.gov

Recent research has focused on synthesizing multisubstituted aminopyridines and studying their fluorescent properties. nih.gov One study demonstrated the design of a "smart" probe based on an aminopyridine with an azide group. nih.govnih.gov This probe remains non-fluorescent until it undergoes a "click" reaction with an alkyne, at which point its fluorescence is "turned on." nih.gov This strategy offers a significant advantage by reducing background fluorescence in biological imaging experiments. nih.gov The successful application of this "clicking-and-probing" protocol on BSA protein highlights the potential of aminopyridine-based molecules as biological probes. nih.govnih.gov

Furthermore, the versatility of the aminopyridine structure allows for the incorporation of various functional groups, which could be tailored for specific biosensing applications. For instance, the integration of moieties that recognize specific biomolecules could lead to the development of highly selective biosensors for diagnostics and research.

Application of Artificial Intelligence (AI) and Machine Learning (ML) in Derivative Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. frontiersin.orgnih.gov These computational approaches can significantly accelerate the identification and optimization of novel therapeutic compounds. frontiersin.orgnih.gov

For a compound like this compound, AI and ML can be applied in several ways:

Derivative Discovery: AI-driven algorithms can generate and assess novel derivatives of a lead compound. researchgate.net These tools can predict the binding affinities of these derivatives to target proteins and evaluate their drug-likeness through ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. researchgate.netspringernature.com

Structure-Activity Relationship (SAR) Analysis: ML models can be trained on existing data to establish precise structure-activity relationships, which are crucial for understanding how molecular features contribute to biological activity. frontiersin.org

Virtual Screening: AI-powered virtual screening can rapidly evaluate large libraries of compounds to identify potential lead candidates that might be missed by traditional experimental methods. nih.govfrontiersin.org This can be combined with molecular docking and dynamics simulations to refine the selection process. nih.govnih.gov

Drug Repurposing: AI can be used to identify new therapeutic uses for existing drugs by analyzing pathogenic pathways shared between different diseases. nih.gov

The application of these computational tools to this compound can streamline the discovery of new derivatives with improved potency and selectivity, ultimately accelerating the development of novel therapeutics. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-Aminopyridine-2-carboximidamide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use a respirator if dust generation is possible .

- Spill Management : Contain spills using inert absorbents (e.g., vermiculite) and avoid water to prevent contamination. Collect residues in labeled containers for hazardous waste disposal .

- Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area. Avoid exposure to heat, light, and incompatible materials (e.g., strong oxidizers) .

Q. What analytical techniques are suitable for characterizing this compound purity and structure?

- Methodological Answer :

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards.

- Spectroscopy : Employ -NMR and -NMR to confirm molecular structure. For example, the imidamide group (NH-C=N-) shows characteristic peaks at δ 8.1–8.3 ppm in -NMR .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Q. What synthetic routes are commonly used for pyridine-carboximidamide derivatives, and what challenges arise?

- Methodological Answer :

- Nitrile to Imidamide Conversion : React 4-Aminopyridine-2-carbonitrile with hydroxylamine hydrochloride in ethanol/water under reflux (80°C, 12 hours). Monitor progress via TLC (silica gel, ethyl acetate eluent) .

- Pitfalls : Side reactions (e.g., over-oxidation) may occur. Optimize reaction time and temperature, and purify via recrystallization (ethanol/water) to isolate the product .

Advanced Research Questions

Q. How does the thermal stability of this compound influence experimental design in high-temperature reactions?

- Methodological Answer :

- Decomposition Pathways : Thermal degradation (≥150°C) produces hazardous gases like cyanide, nitrogen oxides, and carbon monoxide. Use inert atmospheres (N/Ar) and real-time gas monitoring (e.g., FTIR spectroscopy) during reactions .

- Mitigation : Conduct small-scale pilot studies to identify safe temperature thresholds. Pre-treat the compound with stabilizers (e.g., antioxidants) if prolonged heating is unavoidable .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔfH°) for 4-Aminopyridine derivatives?

- Methodological Answer :

- Data Cross-Validation : Compare experimental values (e.g., combustion calorimetry) with computational models (DFT or ab initio calculations). For example, discrepancies in ΔfH°solid (e.g., ±1.0 kJ/mol) may arise from polymorphic variations .

- Standardization : Use certified reference materials (CRMs) and adhere to IUPAC guidelines for calorimetric measurements. Replicate experiments across multiple labs to identify systematic errors .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

- Methodological Answer :

- Stabilizers : Add 0.1–1.0% (w/w) ascorbic acid or butylated hydroxytoluene (BHT) to inhibit oxidation.

- Packaging : Use amber glass vials with oxygen-absorbing caps. Store under argon with desiccants (e.g., silica gel) to minimize moisture .

- Monitoring : Perform periodic HPLC analysis to track degradation products (e.g., nitroxide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.